N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10(20)17-12-7-8-13-14(9-12)22-16(18-13)19-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTAZHXDFCXOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 6-acetamido-1,3-benzothiazole. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetamido or benzamide groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Benzothiazole Derivatives
- Electron-Donating Groups (EDG): Methoxy (BTC-j) and acetamido groups increase solubility but may reduce membrane permeability compared to halogenated derivatives .
Table 2: Antimicrobial and Anticancer Activities
- Antimicrobial Activity: The target compound’s bromobenzamide group may mimic the pyridine-3-yl amino group in BTC-j, which showed potent activity against E. coli (MIC = 3.125 µg/ml) . However, bromine’s higher lipophilicity compared to methoxy could alter cell membrane penetration. Unlike MMV001239 (), which lacks cytotoxicity, bromine substitution might introduce hepatotoxicity risks, requiring further evaluation .
- Anticancer Potential: The nitrobenzothiazole derivative 6d () inhibits VEGFR-2 with an IC₅₀ of 0.98 µM, suggesting that electron-deficient aromatic systems enhance kinase binding . The target compound’s acetamido group, being less electron-withdrawing than nitro, may reduce potency but improve selectivity.
Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole ring fused with an acetamido group, which is known to enhance the compound's interaction with biological targets. The compound's structure can be represented as follows:
This unique combination of functional groups allows for diverse chemical modifications, contributing to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
- Studies have demonstrated that derivatives of benzothiazole, including this compound, possess significant anti-inflammatory properties. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their anti-inflammatory effects. Among these, some compounds showed promising results in inhibiting inflammation in vitro .
2. Anti-diabetic Activity
- The compound has also been evaluated for its anti-diabetic potential. In vitro studies revealed that certain derivatives exhibited moderate inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion. The percentage of inhibition varied across different concentrations, indicating potential for further development as an anti-diabetic agent .
3. Mechanism of Action
- The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate pathways relevant to disease processes, including inflammation and glucose metabolism .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions. The general method includes the formation of the benzothiazole ring followed by the introduction of the acetamido group. Characterization techniques such as IR spectroscopy and NMR are used to confirm the structure and purity of the synthesized compound .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with related compounds highlights its unique attributes:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Contains a nitro group on the benzamide | Potential antimicrobial activity |
| N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide | Bromine substitution on the benzamide | Enhanced biological activity due to halogenation |
| N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonamido)benzamide | Sulfonamide moiety addition | Possible anti-inflammatory effects |
This table illustrates how structural modifications can influence biological activity, emphasizing the versatility of benzothiazole derivatives in drug development .
Case Studies
Several studies have focused on the pharmacological evaluation of similar benzothiazole derivatives:
Case Study 1: Anti-inflammatory Evaluation
- A study synthesized a series of new benzothiazole derivatives and assessed their anti-inflammatory activity using various in vitro assays. The results indicated that certain compounds significantly inhibited pro-inflammatory cytokines .
Case Study 2: Alpha-amylase Inhibition
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase) to identify key interactions (e.g., acetamido group with Asp831) .
- MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .
Validation : Correlate with experimental IC₅₀ values .
How does X-ray crystallography inform molecular interactions?
Advanced Research Question
- Space Group Analysis : Triclinic P1 with Z = 2, common for H-bonded dimers .
- Hydrogen Bonding : N–H⋯N (2.8–3.0 Å) and C–H⋯O (3.2 Å) stabilize crystal packing .
- Torsional Angles : Acetamido group orientation (dihedral ~-100°) affects solubility .
What structure-activity relationship (SAR) trends are observed in analogs?
Advanced Research Question
Modifications alter bioactivity:
| Substituent | Activity Trend | Example Reference |
|---|---|---|
| 6-NO₂ (vs. 6-NHAc) | ↑ Anticancer, ↓ Solubility | |
| 2-SMe (vs. 2-OCH₃) | ↑ Antimicrobial |
Method : Synthesize analogs, test in parallel assays, and apply QSAR models .
How to address stability and solubility challenges in formulation?
Advanced Research Question
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .
- Lyophilization : Stabilize for long-term storage (≥24 months at -20°C) .
- Co-crystallization : Use succinic acid to enhance thermal stability (Tₘ ↑ 30°C) .
What strategies identify molecular targets for this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
